5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione
Overview
Description
5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione is a thymine analogue that has been extensively studied for its structural and mutagenic properties. It is a derivative of uracil, where the hydrogen atom at the 5-position is replaced by a bromine atom, and a methyl group is attached to the nitrogen atom at the 1-position . This compound is known for its ability to be incorporated into DNA, where it can induce mutations by mispairing with guanine instead of adenine .
Preparation Methods
The synthesis of 5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione typically involves the bromination of 1-methyluracil. One common method includes the use of bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin in an acetic acid medium . The reaction is carried out at elevated temperatures, followed by crystallization to obtain the pure compound. Industrial production methods are similar but optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of 1-methyl-5-substituted uracil derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Photochemical Reactions: Exposure to UV light can lead to the formation of transient species, such as bromine radicals, which can further react with other molecules.
Common reagents used in these reactions include bases like sodium hydroxide, nucleophiles like amines, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The primary mechanism by which 5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione exerts its effects is through its incorporation into DNA, where it can mispair with guanine instead of adenine. This mispairing occurs due to the enolization of the compound, which stabilizes the rare tautomer that mimics cytosine in its hydrogen-bonding affinity . This leads to transition mutations during DNA replication, which can have significant biological consequences .
Comparison with Similar Compounds
5-bromo-1-methylpyrimidine-2,4(1h,3h)-dione is similar to other halogenated uracil derivatives, such as 5-bromouracil and 5-fluorouracil. its unique structure, with both a bromine atom and a methyl group, gives it distinct properties:
5-Bromouracil: Similar in its ability to induce mutations, but lacks the methyl group, which affects its chemical reactivity and biological interactions.
5-Fluorouracil: Widely used in cancer treatment due to its ability to inhibit thymidylate synthase, but has different mutagenic properties compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and biological effects.
Properties
IUPAC Name |
5-bromo-1-methylpyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,1H3,(H,7,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKLKRNXWUHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212671 | |
Record name | 1-Methyl-5-bromouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6327-97-5 | |
Record name | 1-Methyl-5-bromouracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006327975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-5-bromouracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44431 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-5-bromouracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-METHYL-5-BROMOURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW9I8H12L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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